molecular formula C14H23N3 B2605541 2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine CAS No. 889939-71-3

2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine

Cat. No. B2605541
CAS RN: 889939-71-3
M. Wt: 233.359
InChI Key: MQWATGWNAABUOY-UHFFFAOYSA-N
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Description

2-(4-Ethyl-piperazin-1-YL)-2-phenyl-ethylamine (2-Phenylethylamine-4-ethylpiperazine, or 2-PEPA) is a novel synthetic compound with potential applications in laboratory experiments, scientific research, and drug development. 2-PEPA is a derivative of phenylethylamine, a monoamine compound found naturally in the body and involved in various biochemical processes. 2-PEPA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.

Scientific Research Applications

Synthesis and Characterization

Research has been focused on the synthesis and spectral characterization of novel piperazine derivatives, revealing their potential in creating new compounds with specific properties. For example, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a cyclo condensation process, with these compounds showing significant antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Another study focused on the reactions of vinylphosphonates with piperazines, leading to the creation of dialkyl [2-(piperazin-1-yl)ethyl]phosphonates, demonstrating the versatility of piperazine in synthetic chemistry (Khusainova, Samigullin, & Galkina, 2017).

Biological and Pharmacological Applications

Several studies have explored the biological and pharmacological applications of piperazine derivatives. For instance, derivatives based on the piperazine scaffold have been designed and synthesized for novel insecticides, showing potential as new agents with a unique mode of action against certain pests (Cai et al., 2010). Furthermore, the synthesis and biological evaluation of carbazole derivatives, including piperazine components, have demonstrated significant antibacterial, antifungal, and anticancer activities, suggesting their utility in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Antimicrobial and Anticancer Research

Piperazine derivatives have been investigated for their antimicrobial and anticancer properties. A notable example is the development of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, which were studied for their antimicrobial activity and their influence on blood coagulation, showing promising results (Gein et al., 2013). Additionally, the in vitro antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells highlighted the potential of these compounds as antiproliferative agents, offering insights into new therapeutic strategies (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-16-8-10-17(11-9-16)14(12-15)13-6-4-3-5-7-13/h3-7,14H,2,8-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWATGWNAABUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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